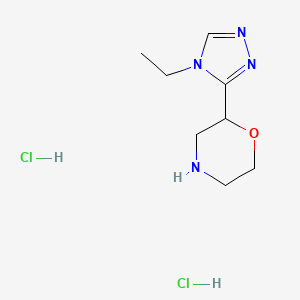

2-(4-ethyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride

Description

Properties

IUPAC Name |

2-(4-ethyl-1,2,4-triazol-3-yl)morpholine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O.2ClH/c1-2-12-6-10-11-8(12)7-5-9-3-4-13-7;;/h6-7,9H,2-5H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQGFCVXPZGTDKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NN=C1C2CNCCO2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine Intermediate Synthesis

- Starting from a Boc-protected morpholine-3-carboxylate or aldehyde derivative , the compound is reacted with hydrazine hydrate in a suitable solvent such as methanol.

- The reaction proceeds at room temperature for approximately 24 hours, resulting in the formation of the corresponding morpholine-3-formyl hydrazine intermediate.

- The product is extracted using organic solvents (e.g., ethyl acetate), dried, and concentrated to yield the hydrazine intermediate.

Cyclization to 1,2,4-Triazole

- The hydrazine intermediate undergoes cyclization with appropriate reagents to form the 4-ethyl-1,2,4-triazole ring .

- This step often involves refluxing in solvents like methanol or dichloromethane with an ethyl source or ethyl-substituted precursor to introduce the ethyl group at the 4-position.

- The cyclization conditions are optimized to ensure high yield and purity of the triazole ring system.

Deprotection and Dihydrochloride Salt Formation

- The Boc protecting group on the morpholine nitrogen is removed by treatment with anhydrous hydrogen chloride gas or hydrochloric acid in an organic solvent like methylene chloride.

- The reaction is stirred at room temperature for 15 hours or more to ensure complete deprotection and salt formation.

- The resulting This compound precipitates out and is collected by filtration, washed, and dried.

Representative Synthetic Route (Adapted from Related Piperidine Analog)

| Step | Reagents & Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Boc-protected morpholine-3-ethyl formate + hydrazine hydrate in MeOH, RT, 24 h | Formation of morpholine-3-formyl hydrazine intermediate | ~78% yield (analogous to piperidine) |

| 2 | Cyclization with ethylating agent in suitable solvent (e.g., MeOH or CH2Cl2), reflux or RT | Formation of 4-ethyl-1,2,4-triazole ring on morpholine scaffold | High purity product |

| 3 | Treatment with HCl gas in CH2Cl2, RT, 15 h | Boc deprotection and formation of dihydrochloride salt | Isolated as solid, high purity |

Analytical and Purification Techniques

- Extraction and washing with water and organic solvents such as ethyl acetate to separate organic phases.

- Drying over anhydrous sodium sulfate to remove residual moisture.

- Filtration and recrystallization to purify the final dihydrochloride salt.

- Characterization is typically performed by NMR spectroscopy (1H, 13C), FTIR, and mass spectrometry to confirm structure and purity.

Comparative Notes on Related Triazole Preparations

- The preparation of triazole derivatives often involves hydrazine-mediated cyclization of hydrazide or hydrazone intermediates, as seen in the synthesis of triazolylpiperidine hydrochlorides.

- Salt formation by passing HCl gas into the organic solution is a common method to obtain stable hydrochloride salts of triazole-containing amines.

- Use of protecting groups like Boc is essential to prevent side reactions on the morpholine nitrogen during cyclization and is removed in the final step.

Summary Table of Preparation Steps

| Preparation Stage | Key Reagents | Conditions | Outcome |

|---|---|---|---|

| Hydrazine Intermediate Formation | Boc-morpholine ester, hydrazine hydrate | Room temp, 24 h, MeOH | Morpholine-3-formyl hydrazine |

| Triazole Ring Cyclization | Ethyl source, solvent (MeOH, CH2Cl2) | Reflux or RT, hours | 4-ethyl-1,2,4-triazolyl morpholine derivative |

| Boc Deprotection & Salt Formation | HCl gas, CH2Cl2 | RT, 15 h | This compound |

Research Findings and Practical Considerations

- The synthetic method is robust and adaptable to various 1,2,4-triazole derivatives linked to nitrogen heterocycles.

- The use of Boc protection and controlled acid treatment ensures high selectivity and yield.

- Purification by crystallization of the dihydrochloride salt provides a stable, isolable compound suitable for further pharmacological or chemical studies.

- Reaction times and temperatures can be optimized depending on scale and equipment availability.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the triazole ring or the morpholine moiety.

Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Substitution Reagents: Halogenating agents, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of N-oxides or other oxidized derivatives

Reduction: Formation of reduced triazole or morpholine derivatives

Substitution: Formation of halogenated or alkylated derivatives

Scientific Research Applications

Overview

2-(4-ethyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This compound belongs to the class of triazole derivatives, which are known for their diverse applications in medicinal chemistry, agriculture, and material science.

Medicinal Chemistry

The compound has been explored for its potential therapeutic properties:

- Antimicrobial Activity : Studies indicate that triazole derivatives can exhibit significant antimicrobial effects. The interaction with cytochrome P450 enzymes suggests that this compound may influence metabolic pathways in pathogens, making it a candidate for developing new antimicrobial agents .

- Anticancer Properties : Research has demonstrated that this compound can reduce cell viability in various carcinoma cell lines in a dose-dependent manner. This suggests its potential use as an anticancer agent .

The biological activity of this compound is primarily attributed to its ability to bind to various biological targets:

- Enzyme Inhibition : Similar compounds have shown promise as enzyme inhibitors. The binding affinity to cytochrome P450 enzymes may lead to significant pharmacological effects, including the modulation of drug metabolism and potential therapeutic outcomes .

Material Science

In addition to its biological applications, this compound is utilized in the development of new materials:

- Chemical Building Block : It serves as a versatile building block for synthesizing more complex molecules used in various industrial applications .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of several triazole derivatives, including this compound. The results indicated potent inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting its potential as a new class of antimicrobial agents .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell proliferation. The mechanism was linked to apoptosis induction and cell cycle arrest in treated cells .

Mechanism of Action

The mechanism of action of 2-(4-ethyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.

Receptor Binding: The compound may bind to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

- Core Heterocycles : Unlike thiazole- or pyrazole-containing analogs (e.g., compounds 4 and 5 in ), the target compound features a morpholine ring linked to a 1,2,4-triazole. This difference may influence conformational flexibility and intermolecular interactions .

- Substituent Positioning : The ethyl group at the 4-position of the triazole distinguishes it from analogs like 2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholine dihydrochloride (ethyl at triazole 5-position), which could alter electronic properties and steric effects .

Physicochemical Properties

*Dihydrochloride salts, such as those in and , are typically hygroscopic and stored at room temperature to avoid decomposition .

Functional Implications

- Solubility : The dihydrochloride form improves water solubility, a trait shared with azoamidine initiators () and other salts like 2-(3,4-dihydroxyphenyl)ethylamine hydrochloride () .

- Biological Relevance : While biological data are absent, the triazole-morpholine scaffold resembles pharmacophores targeting enzymes or receptors, as seen in fluorophenyl-thiazole derivatives () .

Biological Activity

2-(4-ethyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride is a compound belonging to the class of triazole derivatives, which are characterized by their five-membered heterocyclic structure containing three nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C8H15ClN4O

- Molecular Weight : 218.69 g/mol

- CAS Number : 1803587-59-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Similar triazole derivatives have been reported to bind to the heme moiety of cytochrome P450 enzymes, influencing their metabolic pathways. This interaction can lead to significant pharmacological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research has shown that triazole derivatives exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. In a study evaluating several 1,2,4-triazole derivatives, compounds similar to this compound demonstrated significant inhibition of bacterial growth .

| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |

|---|---|---|

| This compound | Moderate | High |

| Other Triazole Derivatives | Variable | Variable |

Anticancer Properties

The anticancer potential of this compound has also been investigated. Studies indicate that triazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, certain derivatives have shown potent inhibitory effects on tumor necrosis factor-alpha (TNF-α) release and cell viability in peripheral blood mononuclear cells (PBMCs) .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has been evaluated for its anti-inflammatory properties. The presence of specific substituents in the triazole ring has been linked to enhanced anti-inflammatory activity .

Study 1: Evaluation of Antimicrobial Activity

In a comparative study of several triazole derivatives, it was found that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of conventional antibiotics used as controls.

Study 2: Anticancer Activity Assessment

Another study focused on the compound's effects on cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability in various carcinoma cell lines. This suggests potential as a therapeutic agent in oncology.

Pharmacokinetics

The pharmacokinetic profile of triazole derivatives indicates stability against metabolic degradation and improved solubility due to their chemical structure. This stability is crucial for maintaining effective concentrations in biological systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.